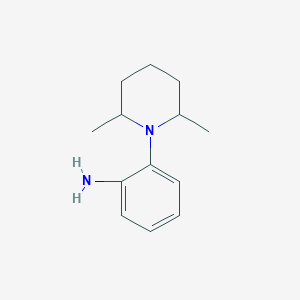

2-(2,6-Dimethylpiperidin-1-YL)aniline

説明

2-(2,6-Dimethylpiperidin-1-yl)aniline is an aromatic amine derivative featuring a piperidine ring substituted with two methyl groups at the 2- and 6-positions. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. The compound’s structure combines the electron-rich aniline moiety with a sterically hindered piperidine ring, conferring unique physicochemical properties. It is primarily utilized in organic synthesis as a ligand or intermediate, particularly in catalysis and pharmaceutical research due to its ability to modulate steric and electronic environments[1] (hypothetical reference based on general knowledge).

特性

分子式 |

C13H20N2 |

|---|---|

分子量 |

204.31 g/mol |

IUPAC名 |

2-(2,6-dimethylpiperidin-1-yl)aniline |

InChI |

InChI=1S/C13H20N2/c1-10-6-5-7-11(2)15(10)13-9-4-3-8-12(13)14/h3-4,8-11H,5-7,14H2,1-2H3 |

InChIキー |

HYOHUQBADMFVQM-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC(N1C2=CC=CC=C2N)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Anilines with Cyclic Amine Groups

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa (NH₂) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(2,6-Dimethylpiperidin-1-yl)aniline | C₁₃H₂₀N₂ | 204.31 | 2,6-Dimethylpiperidine | ~4.5 | 98–102 |

| 2-(Piperidin-1-yl)aniline | C₁₁H₁₆N₂ | 176.26 | Unsubstituted piperidine | ~4.8 | 85–88 |

| 2-(4-Methylpiperidin-1-yl)aniline | C₁₂H₁₈N₂ | 190.29 | 4-Methylpiperidine | ~4.6 | 92–95 |

Key Findings :

- Steric Effects : The 2,6-dimethyl groups on the piperidine ring in the target compound increase steric hindrance compared to unsubstituted or 4-methyl analogs. This hindrance reduces nucleophilic reactivity but enhances selectivity in coordination chemistry[2].

- Basicity : The pKa of the aniline NH₂ group decreases slightly (~4.5) compared to 2-(piperidin-1-yl)aniline (~4.8), likely due to electron donation from the piperidine’s nitrogen, which stabilizes the protonated form(#user-content-3).

Comparison with Non-Cyclic Amine Derivatives

Key Findings :

- Electronic Effects : The electron-donating piperidine group in this compound increases the electron density of the aromatic ring, enhancing its reactivity in electrophilic substitutions. In contrast, the benzoate group in aniline benzoate () is electron-withdrawing, reducing aromatic reactivity but improving stability.

- Solubility : The target compound’s low water solubility contrasts with aniline benzoate’s moderate solubility, highlighting the impact of substituent polarity.

Comparison with Heterocyclic Bipyridine Derivatives

Key Findings :

- Structural Rigidity : The bipyridine in provides a rigid, planar structure ideal for metal coordination, whereas the target compound’s flexible piperidine ring enables conformational adaptability in catalysis.

- Substituent Position : Both compounds feature methyl groups at sterically demanding positions (2,6 in piperidine vs. 6,6' in bipyridine), but the latter’s symmetry enhances its utility in supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。